

Technical Guide: Physicochemical Properties of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide

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Compound of Interest

Compound Name: 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide

Cat. No.: B163404

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise overview of the available physicochemical properties of the compound **4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide**. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined data for this specific molecule remains limited. This guide presents the currently available computed data and outlines the general experimental approaches that would be necessary to fully characterize this compound.

Introduction

4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is a molecule belonging to the naphthoquinone and sulfonamide classes of organic compounds. Naphthoquinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. Sulfonamides are a well-established class of pharmacophores with a broad range of therapeutic applications. The combination of these two moieties in a single chemical entity suggests potential for novel pharmacological activities. However, a thorough characterization of its physicochemical properties is a prerequisite for any further investigation into its biological potential and for the development of analytical methods.

Physicochemical Properties

Quantitative experimental data for **4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide** is not readily available in the public domain. The following table summarizes the computed data obtained from publicly accessible chemical databases.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₄ S	PubChem
Molecular Weight	328.3 g/mol	PubChem
IUPAC Name	4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide	PubChem
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N</chem>	PubChem
InChI Key	CSYFFQVEQXEIAB-UHFFFAOYSA-N	PubChem

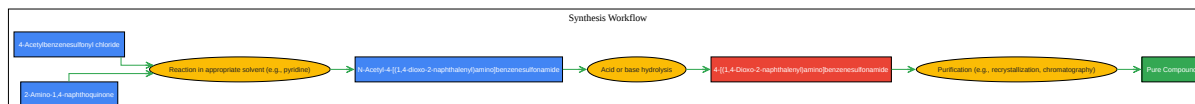
Note: The data presented above are computationally derived and have not been experimentally verified.

Proposed Experimental Protocols for Full Characterization

To provide a comprehensive understanding of the compound's behavior, the following experimental investigations are recommended.

Synthesis and Purification

A potential synthetic route for **4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide** would likely involve the reaction of 2-amino-1,4-naphthoquinone with 4-acetylbenzenesulfonyl chloride, followed by hydrolysis of the acetyl group. A generalized workflow for such a synthesis is depicted below.



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Caption: Proposed synthesis workflow for the target compound.

Physicochemical Property Determination

- **Melting Point:** Determined using a standard melting point apparatus to assess purity.
- **Solubility:** Evaluated in a range of solvents (e.g., water, buffers at various pH values, ethanol, DMSO, acetone) to establish a solubility profile. This can be done using visual inspection or more quantitative methods like shake-flask followed by UV-Vis spectroscopy or HPLC.
- **pKa Determination:** The acidity of the sulfonamide proton and any other ionizable groups can be determined by potentiometric titration or UV-Vis spectrophotometry as a function of pH.

Analytical Method Development

- **High-Performance Liquid Chromatography (HPLC):** Development of a robust HPLC method for purity assessment and quantification. This would involve screening of columns, mobile phases, and detection wavelengths.
- **Spectroscopic Analysis:**
 - **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.
 - **Mass Spectrometry (MS):** To determine the exact mass and fragmentation pattern.

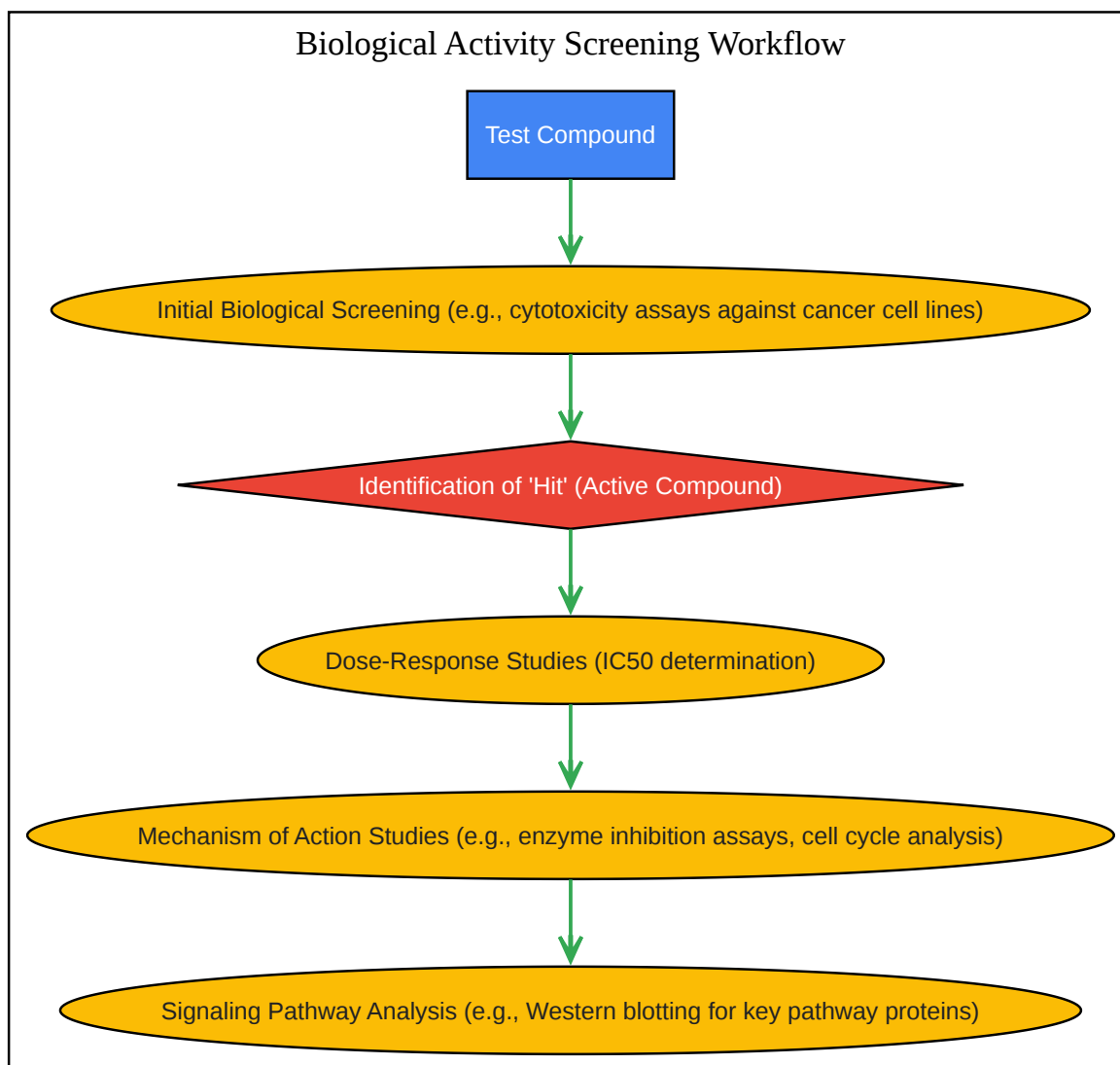
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance.

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or mechanism of action of **4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide**. Based on the structural motifs, potential areas of investigation could include:

- Anticancer Activity: Many naphthoquinone derivatives exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibition: The sulfonamide moiety is a known pharmacophore for various enzyme inhibitors.

To elucidate its biological effects, a logical experimental workflow would be initiated.



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Caption: A general workflow for biological activity screening.

Conclusion

While **4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide** presents an interesting chemical structure with potential for biological activity, there is a significant gap in the publicly available experimental data. The information and proposed experimental workflows in this guide are intended to serve as a foundational resource for researchers initiating studies on this

compound. Further experimental work is crucial to fully characterize its physicochemical properties and to explore its potential as a therapeutic agent.

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